H-Orn(Aloc)-OH

Description

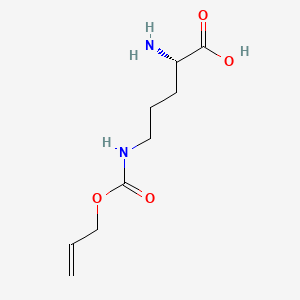

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-2-6-15-9(14)11-5-3-4-7(10)8(12)13/h2,7H,1,3-6,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBIUFMNGVYLNI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679816 | |

| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-10-6 | |

| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Orn(Aloc)-OH chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of H-Orn(Aloc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nδ-(allyloxycarbonyl)-L-ornithine, commonly abbreviated as this compound, is a non-proteinogenic amino acid derivative that serves as a pivotal building block in modern peptide chemistry. Its utility is centered on the allyloxycarbonyl (Aloc) protecting group, which masks the side-chain (δ) amino functionality of ornithine. The Aloc group's unique deprotection chemistry, which is orthogonal to the widely used Fmoc and Boc strategies, allows for selective manipulation of the ornithine side-chain. This enables the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and site-specifically conjugated molecules. This guide provides an in-depth examination of the chemical properties of this compound, detailed protocols for its application, and the mechanistic basis for its strategic use in peptide synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white solid that functions as a crucial intermediate in synthetic organic chemistry, particularly in the construction of peptides.[1] Its fundamental role is to introduce an ornithine residue into a peptide sequence with the side-chain amino group temporarily masked, preventing unwanted side reactions.[1]

Data Presentation: Key Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid | [1] |

| Common Synonyms | H-L-Orn(Aloc)-OH, N-delta-Allyloxycarbonyl-L-ornithine | [1][2] |

| CAS Number | 147290-10-6 | [1] |

| Molecular Formula | C₉H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 216.23 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

The Allyloxycarbonyl (Aloc) Protecting Group: A Tool for Orthogonal Synthesis

The strategic value of this compound is derived entirely from the properties of the Aloc protecting group. In peptide synthesis, "orthogonality" refers to the ability to remove one class of protecting group in the presence of others by using specific, non-interfering chemical conditions.[3][4] The Aloc group is a cornerstone of this concept.

-

Stability : The Aloc group is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) and other t-butyl-based side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[5] It is also stable to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group from the α-amino terminus during solid-phase peptide synthesis (SPPS).[4][5]

-

Cleavage Mechanism : The Aloc group is cleaved under exceptionally mild, neutral conditions via palladium(0)-catalyzed allyl transfer.[5][6] This distinct mechanism ensures that its removal does not affect acid- or base-labile protecting groups, providing a crucial orthogonal handle for selective side-chain modification.

Diagram: Orthogonal Protection in Fmoc-Based SPPS

The following diagram illustrates the relationship between common protecting groups, showcasing the unique position of the Aloc group.

Caption: General workflow for incorporating this compound for side-chain modification.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Aloc Group

This protocol describes the palladium-catalyzed removal of the Aloc group from an ornithine side-chain on a resin-bound peptide. [5][7]The reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen). [5] Causality Behind Component Choices:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): The active catalyst that complexes with the allyl group.

-

Scavenger (e.g., Phenylsilane, Morpholine, Acetic Acid/NMM): An "allyl cation scavenger" is essential. Once the palladium abstracts the allyl group, it forms a cationic π-allyl-palladium complex. The scavenger intercepts this complex, preventing the allyl group from reattaching to nucleophiles on the peptide (like the newly freed amine) and regenerating the Pd(0) catalyst for the next cycle.

-

Anhydrous, Degassed Solvent (DCM or CHCl₃): Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state. Degassed solvents minimize dissolved oxygen, preserving catalyst activity.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (1.0 g) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) for 30 minutes in a sealed reaction vessel. [7]Drain the solvent.

-

Inert Atmosphere: Flush the reaction vessel thoroughly with Argon or Nitrogen gas for 5-10 minutes. [5]3. Reagent Preparation: In a separate, dry, inert-gas-flushed vial, dissolve Pd(PPh₃)₄ (0.3 equivalents based on resin substitution) in a solution of CHCl₃/Acetic Acid/N-Methylmorpholine (NMM) (37:2:1 v/v/v). [5]Use approximately 15 mL of the solvent mixture per gram of resin. [5]Alternative scavengers like phenylsilane (e.g., 0.75 M in DCM) can also be highly effective. [8]4. Reaction: Using a syringe, transfer the catalyst solution to the reaction vessel containing the resin.

-

Incubation: Gently agitate the mixture at room temperature for 30-60 minutes. [7]Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing via HPLC-MS.

-

Washing: Once the reaction is complete, drain the catalyst solution and wash the resin extensively:

-

DCM (3x)

-

0.5% Diisopropylethylamine (DIPEA) in DMF (2x) (to remove residual catalyst and scavenger)

-

DMF (3x)

-

DCM (3x)

-

-

Drying: Dry the resin under vacuum. The deprotected side-chain is now ready for the next synthetic step.

Protocol 2: Analytical Characterization

Confirming the identity and purity of the starting material, this compound, is critical for successful synthesis.

A. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess chemical purity.

-

Methodology: A reversed-phase HPLC (RP-HPLC) method using a C18 column is standard. A typical mobile phase would consist of a gradient of acetonitrile in water, both containing 0.1% TFA. [9]The compound would be detected by UV absorbance, typically around 210-220 nm. Purity is determined by the area percentage of the main peak.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure. [9][10]* ¹H NMR: Key diagnostic signals in a suitable deuterated solvent (like D₂O or DMSO-d₆) would include:

-

Multiplets in the vinyl region (~5.9 ppm and ~5.2-5.4 ppm) corresponding to the three protons of the allyl group.

-

A doublet at ~4.5 ppm for the two protons of the -O-CH₂- group adjacent to the double bond.

-

Signals corresponding to the ornithine backbone protons (α, β, γ, δ).

-

Safety, Handling, and Storage

-

Handling: this compound and its fully protected derivatives (e.g., Fmoc-Orn(Aloc)-OH) may cause skin and eye irritation and potential respiratory tract irritation. [11][12]Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. [12]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [12]It is stable under recommended storage conditions. [1][12]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [12]* Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations. [12]

Conclusion

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that provides peptide chemists with the flexibility to perform selective, on-resin modifications. Its value lies in the orthogonality of the Aloc group, which can be removed under uniquely mild, palladium-catalyzed conditions that leave other standard protecting groups intact. This property is indispensable for the rational design and synthesis of advanced peptide structures, including cyclic and branched peptides, which are of significant interest in drug discovery and development. A thorough understanding of its properties and the causality behind its deprotection protocol is essential for its successful implementation.

References

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

-

Amino Acid-Protecting Groups. Typing.[Link]

-

Fmoc-Orn(Alloc)-OH | C24H26N2O6. PubChem.[Link]

-

Fmoc-Orn(Aloc)-OH [147290-11-7]. Aapptec Peptides.[Link]

-

Amino Acid-Protecting Groups. MDPI.[Link]

-

Safety Data Sheet for Fmoc-Orn(Aloc)-OH. AAPPTec.[Link]

-

Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation.[Link]

-

Experimental Procedure and Characterization Data. The Royal Society of Chemistry.[Link]

-

Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec.[Link]

-

Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. PubMed.[Link]

-

Fmoc-Orn(Aloc)-OH. Watanabe Chemical Industries.[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry.[Link]

-

FMOC-ORN(ALOC)-OH. LookChem.[Link]

-

NMR-Based Chromatography Readouts. PubMed Central.[Link]

Sources

- 1. CAS 147290-10-6: this compound | CymitQuimica [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. scispace.com [scispace.com]

- 4. biosynth.com [biosynth.com]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. kohan.com.tw [kohan.com.tw]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc-Orn(Alloc)-OH 95% | CAS: 147290-11-7 | AChemBlock [achemblock.com]

- 12. peptide.com [peptide.com]

The Cornerstone of Modified Peptides: A Technical Guide to H-Orn(Aloc)-OH

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Exploration of the Structure, Synthesis, and Application of Nδ-allyloxycarbonyl-L-ornithine.

In the landscape of innovative peptide therapeutics and complex organic synthesis, the strategic use of protecting groups is paramount. Among the repertoire of selectively removable moieties, the allyloxycarbonyl (Aloc) group stands out for its unique cleavage conditions, offering an orthogonal protection strategy essential for the synthesis of modified peptides and other intricate molecular architectures. This technical guide provides a comprehensive overview of H-Orn(Aloc)-OH (Nδ-allyloxycarbonyl-L-ornithine), a key building block that leverages the advantages of Aloc protection. We will delve into its chemical structure, provide a detailed, field-proven synthesis protocol, and discuss its critical applications in research and drug development.

The Molecular Architecture of this compound

This compound is a derivative of the non-proteinogenic amino acid L-ornithine. Its structure is characterized by the selective protection of the side-chain (delta, δ) amino group with an allyloxycarbonyl (Aloc) group. The alpha (α) amino group and the carboxylic acid group remain unprotected, rendering them available for standard peptide coupling reactions.

The IUPAC name for this compound is (2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid. This strategic placement of the Aloc group is central to its utility.[1]

Key Structural Features:

-

Chiral Center: The α-carbon maintains the L-configuration, crucial for its incorporation into biologically active peptides.

-

Free α-Amino Group: Allows for direct coupling to the C-terminus of a growing peptide chain or a solid support in solid-phase peptide synthesis (SPPS).

-

Free Carboxylic Acid: Enables activation and coupling to the N-terminus of another amino acid or peptide.

-

Aloc-Protected δ-Amino Group: The allyloxycarbonyl group is stable to the acidic and basic conditions commonly used for the removal of Boc and Fmoc protecting groups, respectively, establishing its orthogonality.[2] This stability allows for the selective deprotection of the side chain at a desired stage of the synthesis.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound involves the selective protection of the δ-amino group of L-ornithine. A common and effective starting material is L-ornithine monohydrochloride. The following protocol outlines a reliable method for its preparation.

Causality Behind Experimental Choices:

The choice of starting with L-ornithine monohydrochloride is practical due to its stability and commercial availability. The initial copper complex formation is a critical step to temporarily protect the α-amino and carboxyl groups, directing the acylation to the δ-amino group. The use of a biphasic solvent system with a mild base facilitates the reaction while minimizing side products. Subsequent removal of the copper with a chelating agent like EDTA regenerates the free α-amino and carboxyl groups, yielding the desired product.

Experimental Protocol:

Materials:

-

L-Ornithine monohydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium hydroxide (NaOH)

-

Allyl chloroformate

-

Dioxane

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Copper Complex Formation: Dissolve L-ornithine monohydrochloride in water and add a solution of copper(II) sulfate. Adjust the pH to approximately 10 with a solution of sodium hydroxide. A deep blue copper complex of ornithine will precipitate. Filter the precipitate, wash with water and ethanol, and dry under vacuum.

-

Aloc Protection: Suspend the dried copper complex in a mixture of dioxane and water. Cool the suspension in an ice bath. Add allyl chloroformate dropwise while maintaining the pH at 9-10 with the addition of a sodium hydroxide solution. Allow the reaction to warm to room temperature and stir overnight.

-

Demasking the α-Amino and Carboxyl Groups: Filter the reaction mixture to remove any unreacted material. To the filtrate, add a solution of EDTA to chelate the copper ions, which will be indicated by a color change from blue to green. Acidify the solution to a pH of approximately 3 with hydrochloric acid.

-

Isolation and Purification: Concentrate the solution under reduced pressure. The resulting residue is then triturated with ethanol to precipitate the crude this compound. The product can be further purified by recrystallization from a mixture of water and ethanol. Filter the purified product, wash with cold ethanol and diethyl ether, and dry under vacuum.

Caption: Deprotection of the Aloc group.

Conclusion

This compound is a versatile and indispensable tool for the modern peptide chemist and drug development professional. Its unique structural features, particularly the orthogonally protected side chain, provide a strategic advantage for the synthesis of complex and modified peptides. The robust synthesis protocol and the mild deprotection conditions of the Aloc group further enhance its utility. As the demand for sophisticated peptide-based therapeutics continues to grow, the importance of key building blocks like this compound in enabling innovation in medicine and materials science is undeniable.

References

-

Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. (2022). ResearchGate. [Link]

-

Cas 147290-11-7,FMOC-ORN(ALOC)-OH. LookChem. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

Fmoc-Orn(Alloc). Bapeks. [Link]

-

An Efficient Synthesis of Optically Pure N δ-Monomethylated l-Arginine and l-Ornithine. ResearchGate. [Link]

-

Fmoc-Orn(Aloc)-OH [147290-11-7]. Aapptec Peptides. [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

-

Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. PubMed. [Link]

-

Comparison of 1H-NMR and 13C-NMR. SlideShare. [Link]

-

Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids. PubMed. [Link]

-

Fmoc-Orn(Alloc)-OH | C24H26N2O6. PubChem. [Link]

-

Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithinee. ResearchGate. [Link]

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. [Link]

-

Basic 1h And 13c Nmr Spectroscopy. bookscent[Link]

-

Supporting Information - Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography. The Royal Society of Chemistry. [Link]

-

Characterization of the lysine decarboxylase activity of human ornithine decarboxylase and identification of lysine-like inhibitors. PubMed. [Link]

- Preparation method of L-ornithine hydrochloride.

-

Bipolar Membrane Electrodialysis for Direct Conversion of L-Ornithine Monohydrochloride to L-Ornithine. MDPI. [Link]

Sources

An In-depth Technical Guide to (2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic Acid: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of (2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid, a key building block for researchers, scientists, and drug development professionals. Commonly known in the field as Nε-allyloxycarbonyl-L-lysine or H-Lys(Alloc)-OH, this synthetic amino acid derivative offers unique advantages in the construction of complex peptides and bioconjugates. Its strategic importance lies in the allyloxycarbonyl (Alloc) protecting group on the ε-amino function of the lysine side chain, which allows for selective deprotection under mild conditions, a cornerstone of orthogonal protection strategies in modern peptide chemistry.

Introduction: The Strategic Advantage of the Alloc Group in Lysine Chemistry

In the realm of peptide synthesis and drug development, the precise control over reactive functional groups is paramount. L-lysine, with its two primary amino groups (α and ε), presents a unique challenge and opportunity. While the α-amino group is typically involved in peptide bond formation, the ε-amino group on the side chain is a versatile handle for introducing modifications such as branching, cyclization, or the attachment of payloads like drugs or imaging agents.

The utility of H-Lys(Alloc)-OH stems from the "orthogonal" nature of the Alloc protecting group. In the context of peptide synthesis, an orthogonal protecting group is one that can be removed under specific conditions that do not affect other protecting groups on the peptide chain. The Alloc group is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups, the two most common α-amino protecting groups in solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the lysine side chain at any desired stage of the synthesis, opening up a vast landscape of possibilities for creating complex and functional biomolecules.

dot graph "Orthogonal_Deprotection_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Fmoc_Peptide [label="Fmoc-Peptide-Lys(Alloc)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotected_N_Terminus [label="H2N-Peptide-Lys(Alloc)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_AA [label="Fmoc-AA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongated_Peptide [label="Fmoc-AA-Peptide-Lys(Alloc)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd(0) catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotected_Side_Chain [label="Fmoc-AA-Peptide-Lys(NH2)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Modification [label="Modification\n(e.g., Drug Conjugation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Modified_Peptide [label="Fmoc-AA-Peptide-Lys(Modification)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

Fmoc_Peptide -> Piperidine [label="Fmoc Deprotection"]; Piperidine -> Deprotected_N_Terminus; Deprotected_N_Terminus -> Fmoc_AA [label="Peptide Coupling"]; Fmoc_AA -> Elongated_Peptide; Elongated_Peptide -> Pd_Catalyst [label="Alloc Deprotection\n(Orthogonal)"]; Pd_Catalyst -> Deprotected_Side_Chain; Deprotected_Side_Chain -> Modification [label="Side-Chain Functionalization"]; Modification -> Modified_Peptide; } Figure 1: Orthogonal deprotection strategy using Fmoc-Lys(Alloc)-OH.

Synthesis and Purification of H-Lys(Alloc)-OH

The synthesis of H-Lys(Alloc)-OH is a critical first step for its application. While commercially available, an in-house synthesis can be cost-effective for large-scale needs. A common and reliable method involves the selective protection of the ε-amino group of L-lysine.

Synthesis Protocol

This protocol is adapted from established procedures for the selective acylation of amino acids. The key to selectivity lies in the transient protection of the α-amino and carboxyl groups by forming a copper(II) complex.

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Allyl chloroformate

-

Dioxane

-

Hydrochloric acid (HCl)

-

Thioacetamide

-

Methanol

-

Diethyl ether

Procedure:

-

Formation of the Lysine-Copper Complex:

-

Dissolve L-lysine hydrochloride in water.

-

Add a solution of copper(II) sulfate pentahydrate in water.

-

Slowly add a solution of sodium carbonate to raise the pH to approximately 9, leading to the precipitation of the blue lysine-copper complex.

-

Isolate the precipitate by filtration, wash with water, and then with methanol and diethyl ether. Dry the complex under vacuum.

-

-

Nε-Allyloxycarbonylation:

-

Suspend the dried lysine-copper complex in a mixture of dioxane and water.

-

Cool the suspension in an ice bath and add allyl chloroformate dropwise while maintaining the pH at around 9 with the addition of sodium carbonate solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Decomplexation and Isolation:

-

Acidify the reaction mixture with hydrochloric acid to pH 2.

-

Add thioacetamide and heat the mixture to precipitate copper sulfide (CuS).

-

Filter off the black precipitate of CuS.

-

Neutralize the filtrate to pH 6-7 with a suitable base (e.g., sodium bicarbonate) to precipitate the crude H-Lys(Alloc)-OH.

-

Collect the crude product by filtration.

-

Purification

The crude H-Lys(Alloc)-OH is typically purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with cold water, and dry under vacuum.

The purity of the final product should be assessed by analytical techniques such as HPLC and melting point determination.

Comprehensive Characterization of H-Lys(Alloc)-OH

Thorough characterization is essential to confirm the identity and purity of the synthesized H-Lys(Alloc)-OH. The following techniques are routinely employed.

Physicochemical Properties

A summary of the key physicochemical properties of H-Lys(Alloc)-OH is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

| Synonyms | Nε-allyloxycarbonyl-L-lysine, H-Lys(Alloc)-OH | |

| Molecular Formula | C₁₀H₁₈N₂O₄ | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 236 - 240 °C | |

| Optical Rotation | [α]²⁰/D +18.5 ± 1°, c = 1% in 1 M HCl | |

| Solubility | Soluble in water and polar organic solvents. |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of H-Lys(Alloc)-OH.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the allyl group (vinylic protons and the methylene protons adjacent to the oxygen), the lysine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂, and ε-CH₂), and the exchangeable protons of the amino and carboxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the allyl group, and the carbons of the lysine side chain.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, H-Lys(Alloc)-OH will typically be observed as the protonated molecule [M+H]⁺ at m/z 231.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can also provide structural information.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of H-Lys(Alloc)-OH will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: around 3300-3500 cm⁻¹ (from the amino and amide groups)

-

C=O stretching: around 1700-1730 cm⁻¹ (from the carboxylic acid and carbamate)

-

C=C stretching: around 1640 cm⁻¹ (from the allyl group)

-

N-H bending: around 1550-1650 cm⁻¹

Applications in Drug Development

The unique properties of H-Lys(Alloc)-OH make it a valuable tool in various aspects of drug development, particularly in the construction of complex peptide-based therapeutics and bioconjugates.

Synthesis of Cyclic and Branched Peptides

The orthogonal nature of the Alloc group is widely exploited in the synthesis of cyclic and branched peptides. After assembling the linear peptide chain on a solid support, the Alloc group on a lysine residue can be selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. The newly liberated ε-amino group can then be reacted with an activated carboxyl group elsewhere on the peptide to form a cyclic structure, or it can serve as an anchor point for the synthesis of a second peptide chain, creating a branched peptide.

dot graph "Peptide_Modification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Linear Peptide with Lys(Alloc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alloc_Deprotection [label="Selective Alloc Deprotection\n(Pd(0) catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="Peptide with Free ε-Amino Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Branching [label="Peptide Chain Elongation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclic_Peptide [label="Cyclic Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Branched_Peptide [label="Branched Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Alloc_Deprotection; Alloc_Deprotection -> Free_Amine; Free_Amine -> Cyclization; Free_Amine -> Branching; Cyclization -> Cyclic_Peptide; Branching -> Branched_Peptide; } Figure 2: Workflow for the synthesis of cyclic and branched peptides.

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Lysine residues are common conjugation sites for attaching drug-linker payloads to antibodies due to their abundance and surface accessibility. While traditional lysine conjugation methods can lead to heterogeneous mixtures of ADCs, the use of engineered antibodies with specifically placed lysine residues, in combination with orthogonal protecting groups like Alloc, can enable more controlled and site-specific conjugation.

In this approach, a lysine residue with an Alloc-protected side chain can be incorporated into the antibody sequence through genetic engineering. After antibody expression and purification, the Alloc group can be selectively removed to unmask a single reactive amine at a defined position, allowing for homogenous drug conjugation. This leads to ADCs with a uniform drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable safety profile.

Targeted Drug Delivery Systems

Beyond ADCs, H-Lys(Alloc)-OH can be used to construct other targeted drug delivery systems. The ε-amino group, after deprotection, can be conjugated to targeting ligands such as peptides, small molecules, or aptamers that recognize specific receptors on diseased cells. This allows for the delivery of a therapeutic payload directly to the site of action, minimizing off-target toxicity. The versatility of the Alloc group allows for the attachment of a wide range of molecules, making it a valuable tool in the design of sophisticated drug delivery vehicles.

Conclusion

(2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid is a cornerstone of modern peptide and bioconjugate chemistry. Its defining feature, the orthogonal Alloc protecting group, provides chemists with the flexibility to perform selective modifications on the lysine side chain, enabling the synthesis of complex and highly functional molecules. From the construction of cyclic and branched peptides to the development of next-generation antibody-drug conjugates and targeted drug delivery systems, H-Lys(Alloc)-OH continues to be an indispensable tool for researchers and scientists pushing the boundaries of drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, serving as a valuable resource for professionals in the field.

References

-

Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]

-

Interpreting Mass Spectra. (2023, January 28). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates. (2017, October 24). Nature Communications. Retrieved January 16, 2026, from [Link]

-

¹H-NMR spectrum of Nε-Fmoc-l-Lysine ΝCA in CDCl3. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

How To Interpret a Mass Spectrum (Organic Chemistry Spectral Analysis). (2022, March 3). YouTube. Retrieved January 16, 2026, from [Link]

-

Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.). CEM Corporation. Retrieved January 16, 2026, from [Link]

-

In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (2018). MDPI. Retrieved January 16, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 16, 2026, from [Link]

-

In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (2018, October 16). ResearchGate. Retrieved January 16, 2026, from [Link]

-

1 H and 13 C NMR spectra of N e -trifluoroacetyl-L-lysine (Kt). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher

N-delta-allyloxycarbonyl-L-ornithine: A Technical Guide to its Discovery, Synthesis, and Application in Peptide Chemistry

Abstract

This technical guide provides an in-depth exploration of N-delta-allyloxycarbonyl-L-ornithine (Nδ-Alloc-L-ornithine), a critical building block in modern peptide synthesis and drug development. We will examine the historical context of its development, rooted in the need for orthogonal protecting group strategies, and detail the chemical principles that make the allyloxycarbonyl (Alloc) group uniquely suited for the selective protection of the L-ornithine side chain. This document offers a comprehensive resource for researchers and process development scientists, complete with detailed experimental protocols for its synthesis and deprotection, comparative data, and mechanistic visualizations to illustrate its function in complex synthetic workflows.

Introduction: The Ornithine Conundrum and the Dawn of Orthogonal Protection

L-ornithine, a non-proteinogenic amino acid, is a powerful and versatile component in the design of novel peptide therapeutics.[1] Its side-chain delta-amino (δ-NH₂) group serves as a key functional handle for creating lactam bridges to induce cyclic conformations, attaching pharmacokinetic modifiers, or conjugating payloads in antibody-drug conjugates.[1][2] However, the presence of two primary amines—the alpha-amino (α-NH₂) group for peptide bond formation and the δ-NH₂ side-chain group—presents a significant synthetic challenge: how to selectively react one amine while the other remains inert.

This challenge is the driving force behind the development of protecting groups in peptide chemistry.[3] The ideal strategy employs an "orthogonal" system, where different protecting groups on the same molecule can be removed under distinct, non-interfering chemical conditions.[4] The widely adopted Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) is a prime example.[1][3] It uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups like tert-butyloxycarbonyl (Boc) for permanent side-chain protection.[1][]

While effective for linear peptides, this two-dimensional system is insufficient for more complex architectures that require on-resin side-chain modification. If the ornithine side chain is protected with a Boc group, it cannot be selectively deprotected without simultaneously cleaving the peptide from most acid-labile resins.[6] This limitation spurred the exploration of a third dimension of orthogonality, leading to the adoption of protecting groups removable by alternative mechanisms. The allyloxycarbonyl (Alloc) group, with its unique palladium-catalyzed cleavage, emerged as a premier solution to this problem.[7][8]

The Allyloxycarbonyl (Alloc) Group: A Paradigm of Orthogonality

The Alloc group is a carbamate-based protecting group prized for its stability in both the acidic and basic conditions typical of SPPS.[9][10] This robustness allows it to remain intact during the repeated cycles of Fmoc removal (piperidine) and amino acid coupling.[11] Its defining feature, however, is its selective and high-yield removal under very mild, neutral conditions using a palladium(0) catalyst.[12][13]

This palladium-catalyzed deprotection is completely orthogonal to Fmoc (base-labile) and Boc/tBu (acid-labile) groups, making it an indispensable tool for advanced peptide synthesis.[8][11] The use of Nα-Fmoc-Nδ-Alloc-L-ornithine allows a researcher to build a full-length peptide chain, then selectively unmask the ornithine side-chain amine for further modification—such as cyclization or branching—while the peptide remains safely anchored to the solid support.[7][8]

Synthesis and Chemical Properties of Nδ-Alloc-L-ornithine

The historical development of Nδ-Alloc-L-ornithine is tied to the broader application of allyl chloroformate as a protecting agent for amines. The synthesis is a targeted modification of L-ornithine, focusing on the selective protection of the more nucleophilic δ-amino group over the α-amino group under specific pH conditions, often involving a copper complex intermediate to temporarily shield the α-amino and carboxyl groups. The resulting Nδ-Alloc-L-ornithine is then typically protected on its α-amino group with Fmoc to yield the final, ready-to-use building block for SPPS: Nα-Fmoc-Nδ-Alloc-L-ornithine.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₆N₂O₆ | [14] |

| Molecular Weight | 438.47 g/mol | [14] |

| CAS Number | 147290-11-7 | [14] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMF, DCM, THF | N/A |

Mechanistic Insights: Protection and Deprotection

Introduction of the Alloc Group

The protection of an amine with the Alloc group is a straightforward nucleophilic substitution reaction.[12] The amine attacks an activated allyl source, typically allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), in the presence of a mild base.[9][12]

Caption: General scheme for Alloc protection of an amine.

Palladium-Catalyzed Deprotection

The cleavage of the Alloc group is a catalytic cycle known as the Tsuji-Trost reaction.[8] The process is initiated by the coordination of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group's double bond.[11]

The catalytic cycle proceeds through three main stages:

-

Oxidative Addition: The Pd(0) catalyst inserts into the allyl-oxygen bond, forming a π-allyl palladium(II) complex and releasing the carbamate anion.[8][12]

-

Decarboxylation: The unstable carbamate anion rapidly decarboxylates, releasing carbon dioxide and regenerating the free amine.[12]

-

Reductive Elimination: A scavenger molecule, such as phenylsilane (PhSiH₃), dimedone, or morpholine, attacks the π-allyl palladium(II) complex.[8][12] This transfers the allyl group to the scavenger and regenerates the active Pd(0) catalyst, allowing it to participate in another cycle.[8][13] The role of the scavenger is critical to prevent the liberated amine from attacking the allyl complex, which would result in undesired N-allylation.[15]

Caption: Catalytic cycle of Alloc group deprotection.

Experimental Protocols

Protocol: On-Resin Deprotection of Nδ-Alloc-L-ornithine

This protocol describes a standard procedure for the selective deprotection of an Alloc-protected ornithine residue on a peptide resin using Pd(PPh₃)₄ and phenylsilane.

Reagents & Materials:

-

Fmoc-protected peptide resin containing an Orn(Alloc) residue (0.1 mmol scale)

-

Dichloromethane (DCM), anhydrous

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

-

Phenylsilane (PhSiH₃)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Resin Swelling: Swell the peptide-resin (~0.1 mmol) in anhydrous DCM (10 mL) for 30 minutes in the synthesis vessel. Drain the DCM.[11]

-

Catalyst Solution Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1 - 0.2 eq., ~11.5 - 23 mg) in anhydrous DCM (6 mL). Causality: The catalyst must be fully dissolved to ensure homogeneous distribution throughout the resin.

-

Deprotection Reaction: Add the catalyst solution to the swollen resin. Immediately add phenylsilane (10 - 20 eq., ~0.12 - 0.24 mL).[11][16] Causality: Phenylsilane acts as the allyl scavenger; its immediate addition is crucial to drive the catalytic cycle forward and prevent side reactions.[8]

-

Reaction Incubation: Gently agitate the resin slurry using a shaker or nitrogen bubbling for 30 minutes at room temperature. The resin may develop a yellow or dark color, which is normal.

-

Reaction Repetition: Drain the reaction solution. To ensure complete deprotection, repeat steps 3 and 4 one more time.[8]

-

Extensive Washing: After the final reaction, drain the vessel and perform an extensive washing sequence to remove the catalyst and byproducts. A typical sequence is:

-

Verification: The free δ-amino group is now available for subsequent on-resin modification (e.g., coupling to another amino acid, cyclization).

Conclusion

N-delta-allyloxycarbonyl-L-ornithine represents a key historical and practical advancement in the field of peptide chemistry. Its discovery was a direct response to the need for more sophisticated molecular control during the synthesis of complex, non-linear peptides. The unique palladium-catalyzed deprotection of the Alloc group provides a robust and orthogonal tool that integrates seamlessly with standard Fmoc-based solid-phase methodologies. For scientists and researchers in drug development, mastering the use of this building block opens the door to creating advanced peptide architectures, including cyclic, branched, and conjugated molecules with enhanced therapeutic properties.

References

- The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application. (n.d.). Benchchem.

- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Application Note: Palladium-Catalyzed Alloc Group Removal from D-Phenylalanine Side Chains. (2025, November). Benchchem.

- Alloc Protecting Group Removal Protocol. (n.d.). CDN.

- The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (n.d.).

- Kinetic analysis of Alloc removal from different peptide sequences. (2025, November). Benchchem.

- Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. (n.d.). UvA-DARE (Digital Academic Repository).

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Orn(Mmt)-OH and Fmoc-L-Orn(Boc)-OH in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Amino Acid-Protecting Groups. (n.d.). ResearchGate.

- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.

- An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group. (2025, November). Benchchem.

- Fmoc-Orn(Aloc)-OH [147290-11-7]. (n.d.). Aapptec Peptides.

- Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithinee. (2025, August 6). ResearchGate.

- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. pure.uva.nl [pure.uva.nl]

- 16. chem.uci.edu [chem.uci.edu]

Introduction: The Strategic Importance of Orthogonal Protection

An In-Depth Technical Guide to H-Orn(Aloc)-OH (CAS 147290-10-6): A Keystone for Advanced Peptide Synthesis

In the precise world of peptide synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This control prevents unwanted side reactions and allows for the methodical construction of complex peptide architectures. The principle of orthogonal protection is the cornerstone of this strategy, employing a set of protecting groups that can be removed under distinct chemical conditions without affecting others.[1] Within this framework, this compound, or N-delta-Allyloxycarbonyl-L-ornithine, emerges as a critical building block. Its unique feature is the allyloxycarbonyl (Alloc) group, which provides a layer of protection orthogonal to the widely used Fmoc/tBu and Boc/Bn strategies.[1] This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the properties, applications, and field-proven protocols associated with this compound, empowering the synthesis of modified, cyclic, and other advanced peptide structures.

Core Physicochemical and Handling Properties

This compound is a protected form of the non-proteinogenic amino acid L-ornithine.[2] It is typically a white to off-white solid, stable under standard laboratory conditions, and soluble in organic solvents commonly used in peptide synthesis.[2]

| Property | Value |

| CAS Number | 147290-10-6[2][3][4] |

| Molecular Formula | C9H16N2O4[3] |

| Molecular Weight | 216.23 g/mol [3] |

| IUPAC Name | (2S)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid[2] |

| Synonyms | N-delta-Allyloxycarbonyl-L-ornithine, H-L-Orn(Aloc)-OH[2][5] |

| Appearance | White to off-white solid[2] |

| Storage | Keep container tightly closed and dry in a well-ventilated place.[6] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents.[6] |

The Allyloxycarbonyl (Alloc) Group: A Tool for Orthogonal Synthesis

The strategic value of this compound lies entirely in the properties of the Alloc protecting group. This group shields the delta-amino function of the ornithine side chain.

Orthogonality: The Alloc group is stable under the conditions used to remove the most common temporary and permanent protecting groups in Solid-Phase Peptide Synthesis (SPPS).[7][8]

-

Stable to Piperidine: It is unaffected by the basic conditions used to remove the Nα-Fmoc group at each coupling cycle.[7]

-

Stable to Trifluoroacetic Acid (TFA): It remains intact during the final cleavage step in Fmoc/tBu chemistry, which uses strong acids like TFA to remove side-chain protecting groups (e.g., tBu, Boc, Trt).[7]

This dual stability allows for the selective deprotection of the ornithine side chain while the peptide is still anchored to the solid support and other side chains remain protected. This capability is essential for on-resin modifications.[][10]

Caption: Chemical structure of this compound.

Core Applications in Advanced Peptide Synthesis

The orthogonality of the Alloc group makes this compound an indispensable reagent for synthesizing complex peptides that are otherwise difficult or impossible to produce.

-

Side-Chain Lactamization for Cyclic Peptides: The most prominent application is the formation of "side-chain-to-side-chain" lactam bridges.[11] A peptide is synthesized containing Orn(Alloc) and an acidic residue (e.g., Asp or Glu) protected with a similarly removable group (like an allyl ester). On-resin, the Alloc and allyl ester groups are removed simultaneously, and the newly freed side-chain amine and carboxyl groups are coupled to form a cyclic structure.[12][13] This enhances peptide stability and can lock the molecule into a bioactive conformation.

-

Branched Peptides: The delta-amino group of ornithine can be deprotected on-resin to serve as an anchor point for growing a second, distinct peptide chain, resulting in a branched peptide structure.

-

Site-Specific Labeling: After selective deprotection of the Orn(Alloc) side chain, a variety of molecules such as fluorophores, biotin, or chelating agents can be attached to a specific position within the peptide sequence.

Caption: Workflow for incorporating Orn(Alloc) for side-chain modification.

Field-Proven Experimental Protocols

The following protocols are foundational for the successful application of this compound. Methodologies are described with an emphasis on the rationale behind each step.

Protocol 1: On-Resin Deprotection of the Alloc Group

This procedure details the selective removal of the Alloc group from the ornithine side chain while the peptide remains attached to the solid support. The core of this reaction is a Palladium(0)-catalyzed allyl transfer.[7]

Causality: The Pd(0) catalyst is electron-rich and interacts with the π-system of the allyl group, forming a π-allyl complex. This facilitates the cleavage of the C-O bond. A scavenger, such as phenylsilane (PhSiH₃), is crucial to irreversibly trap the allyl cation, preventing it from re-alkylating the newly freed amine or other nucleophilic sites on the peptide.[12][14] While traditionally performed under an inert atmosphere to protect the air-sensitive catalyst, recent methods have shown success with microwave heating under atmospheric conditions, which accelerates the reaction before significant catalyst oxidation can occur.[13][14]

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptidyl-resin (containing the Orn(Alloc) residue) in an appropriate solvent like dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. Drain the solvent.

-

Reagent Preparation: Prepare a solution of the palladium catalyst and scavenger. A common and effective combination is:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.5 equivalents relative to resin loading).

-

Scavenger: Phenylsilane [PhSiH₃] (20 equivalents).

-

Solvent: Anhydrous DCM.

-

-

Deprotection Reaction: Add the reagent solution to the swollen resin. Agitate the mixture gently at room temperature. The reaction is typically complete within 2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a resin sample to detect the presence of the primary amine).

-

Washing: After the reaction is complete, drain the catalyst solution. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:

-

DCM (3x)

-

0.5% Sodium diethyldithiocarbamate in DMF (2x, 20 mins each) to scavenge residual palladium.[12]

-

DMF (3x)

-

DCM (3x)

-

-

Verification: Perform a Kaiser test on a small resin sample. A strong blue color indicates successful deprotection and the presence of a free primary amine, ready for the next synthetic step.

Protocol 2: On-Resin Cyclization via Lactam Bridge Formation

This protocol describes the creation of a cyclic peptide by forming an amide bond between the newly deprotected side chain of ornithine and the side chain of an aspartic or glutamic acid residue.

Causality: This procedure leverages multiple orthogonal protecting groups. The peptide is first assembled using Fmoc-SPPS. The side chains of the amino acids to be cyclized (e.g., Orn and Glu) are protected with Alloc and an allyl ester, respectively. These are removed simultaneously using the palladium-catalyzed reaction described above. A standard peptide coupling reagent is then used to activate the carboxylic acid side chain, allowing it to react with the amine side chain to form the lactam bridge. Performing the cyclization on-resin prevents intermolecular side reactions and simplifies purification.[12][14]

Step-by-Step Methodology:

-

Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. Incorporate Fmoc-Orn(Alloc)-OH and Fmoc-Glu(OAll)-OH (or Fmoc-Asp(OAll)-OH) at the desired positions.

-

Terminal Fmoc Removal: After assembling the full linear sequence, remove the final N-terminal Fmoc group with 20% piperidine in DMF.

-

Orthogonal Deprotection: Perform the selective removal of both the Alloc and Allyl ester groups simultaneously using the palladium-catalyzed deprotection method detailed in Protocol 1 .

-

On-Resin Cyclization:

-

Swell the deprotected peptidyl-resin in DMF.

-

Add a solution of a peptide coupling agent. A highly effective combination is PyBOP (5 equiv.), HOBt (5 equiv.), and DIEA (10 equiv.) in DMF.[12]

-

Allow the reaction to proceed for 4-12 hours at room temperature.

-

Monitor for completion by taking a small resin sample and performing a Kaiser test. The disappearance of the blue color indicates the consumption of the free amine and successful cyclization.[12]

-

-

Cleavage and Purification: Once cyclization is complete, wash the resin thoroughly. Cleave the cyclic peptide from the resin and remove the remaining acid-labile side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the crude peptide using reverse-phase HPLC.

Caption: Workflow for on-resin peptide cyclization.

Conclusion

This compound is far more than a simple protected amino acid; it is a strategic tool that unlocks advanced applications in peptide chemistry. Its utility is rooted in the robust orthogonality of the Alloc group, which integrates seamlessly into modern Fmoc-based synthesis protocols. By enabling the on-resin, site-specific modification and cyclization of peptides, this compound provides researchers and drug developers with a reliable method to create molecules with enhanced stability, constrained conformations, and novel functionalities. A thorough understanding of its properties and the causal mechanisms behind its deprotection protocols is essential for leveraging its full potential in the synthesis of next-generation peptide therapeutics and research probes.

References

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). Benchchem.

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers.

- Protecting Groups in Peptide Synthesis. Biosynth.

- CAS 147290-10-6: this compound. CymitQuimica.

- Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.

- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- This compound CAS#: 147290-10-6. ChemicalBook.

- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016). Journal of Peptide Science.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source institution not specified].

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.

- 147290-10-6 | CAS D

- Safety D

- This compound (Cas 1408074-75-8). Parchem.

- This compound, 147290-10-6. Parchem.

- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). The Journal of Organic Chemistry.

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- CAS NO. 147290-10-6 | this compound | C9H16N2O4. Local Pharma Guide.

- Alloc Protecting Group Removal Protocol. PPMC.

- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. (2016). PubMed Central.

- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023). Biotage.

- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. (2025).

Sources

- 1. fiveable.me [fiveable.me]

- 2. CAS 147290-10-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 147290-10-6 | CAS DataBase [m.chemicalbook.com]

- 4. CAS NO. 147290-10-6 | this compound | C9H16N2O4 [localpharmaguide.com]

- 5. parchem.com [parchem.com]

- 6. peptide.com [peptide.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of H-Orn(Aloc)-OH

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of N-delta-allyloxycarbonyl-L-ornithine (H-Orn(Aloc)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and drug development professionals, this document delves into the core principles governing the solubility and stability of this orthogonally protected amino acid. We present not only a theoretical framework but also field-proven experimental protocols for quantitative analysis, enabling users to optimize its handling, storage, and application in the synthesis of complex peptides.

Introduction: The Strategic Importance of this compound

In the intricate field of peptide chemistry, the synthesis of complex structures such as cyclic, branched, or labeled peptides requires a sophisticated protection strategy. The concept of "orthogonality" is paramount, allowing for the selective removal of one type of protecting group in the presence of others.[1] this compound (Figure 1) is a non-proteinogenic amino acid derivative that perfectly embodies this principle.

The allyloxycarbonyl (Alloc) group on the side-chain δ-amino function is exceptionally stable to the acidic and basic conditions used to deprotect the more common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, respectively.[2] This unique stability profile allows for the targeted deprotection of the ornithine side chain while the peptide remains anchored to the resin and the N-terminus remains protected. This enables specific on-resin modifications, such as lactam bridge formation for cyclization, which can significantly enhance peptide stability and bioactivity.[3] Understanding the solubility and stability of the this compound monomer is the foundational first step to its successful incorporation and manipulation in any synthetic workflow.

Figure 1: Chemical Structure of this compound

Caption: N-delta-allyloxycarbonyl-L-ornithine

Core Physicochemical Properties

A summary of the essential properties of this compound is provided in Table 1. This data serves as a primary reference for handling and experimental design.

| Property | Value | Source |

| Chemical Name | (2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid | [4] |

| Synonyms | H-L-Orn(Aloc)-OH, N-delta-allyloxycarbonyl-L-ornithine | [4][5] |

| CAS Number | 147290-10-6 | [5] |

| Molecular Formula | C₉H₁₆N₂O₄ | [4] |

| Molecular Weight | 216.24 g/mol | Calculated |

| Appearance | White to off-white solid | [5] |

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay between its polar and non-polar moieties. The free α-amino and α-carboxyl groups can exist in a zwitterionic state, imparting polar, hydrophilic character and the potential for hydrogen bonding.[6] Conversely, the four-carbon alkyl chain and the Alloc protecting group contribute significant non-polar, hydrophobic character.

This dual nature results in predictable solubility patterns:

-

Aqueous Solubility: Solubility in neutral water (pH ~7) is expected to be low. At its isoelectric point, the zwitterionic form is least soluble. Solubility increases significantly in acidic (pH < 4) and basic (pH > 9) aqueous solutions due to the formation of the fully protonated (cationic) and deprotonated (anionic) salts, respectively.

-

Organic Solvent Solubility: The compound is generally soluble in polar organic solvents commonly used in peptide synthesis.[5] High solubility is expected in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is likely to exhibit moderate to low solubility in less polar solvents like dichloromethane (DCM) and alcohols (methanol, ethanol), and will be practically insoluble in non-polar solvents like hexanes and diethyl ether.

Qualitative Solubility Data

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This should be used as a guideline, with empirical testing recommended for precise applications.

| Solvent | Type | Expected Solubility | Rationale |

| Water (pH 7) | Polar Protic | Sparingly Soluble | Zwitterionic nature at neutral pH limits solubility. |

| 0.1 M HCl | Aqueous Acidic | Soluble | Formation of the soluble hydrochloride salt. |

| 0.1 M NaOH | Aqueous Basic | Soluble | Formation of the soluble sodium carboxylate salt. |

| DMF | Polar Aprotic | Soluble | High polarity effectively solvates the zwitterionic and polar groups. |

| DMSO | Polar Aprotic | Soluble | High polarity and hydrogen bond accepting ability.[7] |

| Methanol | Polar Protic | Moderately Soluble | Can solvate polar groups but less effective for the non-polar backbone. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Lower polarity compared to DMF/DMSO. |

| Dichloromethane | Non-Polar | Slightly Soluble | Can solvate the non-polar parts but not the ionic ends. |

| Hexane | Non-Polar | Insoluble | Cannot effectively solvate the polar amino acid portion. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a reliable system for determining the solubility of this compound in a specific solvent. The causality is clear: by creating a saturated solution and quantifying the dissolved analyte, we arrive at a precise solubility value.

Objective: To determine the solubility (in mg/mL) of this compound at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvent (HPLC-grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg). The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Solvation: Add a precise volume of the chosen solvent (e.g., 1.0 mL).

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time ensures the system reaches equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let undissolved solid settle.

-

Sampling: Carefully withdraw a small aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Dilution: Perform a precise serial dilution of the filtered, saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method (see Section 5). Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at that temperature.

Stability Profile: Orthogonality and Degradation

The stability of this compound is best understood in two contexts: its deliberate, controlled cleavage (deprotection) and its unwanted degradation under various stress conditions.

Orthogonal Stability & Controlled Deprotection

The Alloc group's primary advantage is its stability to reagents that cleave Fmoc and Boc groups. However, it can be efficiently and selectively removed under mild conditions using a palladium(0) catalyst and a scavenger.[8] This reaction is typically performed on-resin during SPPS.

Protocol: On-Resin Alloc Group Deprotection

-

Resin Swelling: Swell the peptide-resin (~0.1 mmol scale) in dry dichloromethane (DCM, ~5 mL) for 30 minutes under an inert atmosphere (Argon or Nitrogen).

-

Reagent Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.25 equivalents relative to resin loading) in dry DCM (~3 mL).

-

Reaction Setup: Drain the DCM from the resin. Add the palladium catalyst solution to the resin, followed by the scavenger, phenylsilane (~25 equivalents).[8]

-

Reaction: Gently agitate the mixture under the inert atmosphere for 2-3 hours at room temperature. The reaction progress can be monitored by taking a small resin sample for cleavage and HPLC analysis.

-

Washing: After the reaction is complete, drain the solution and wash the resin extensively with DCM (3x), N,N-dimethylformamide (DMF) (3x), and methanol (3x) to remove all traces of the catalyst and byproducts. The resin is now ready for the next synthetic step.

Forced Degradation and Potential Pathways

Forced degradation studies are essential to identify potential liabilities of a molecule. The primary sites for degradation in this compound are the carbamate linkage, the allylic double bond, and the amino acid backbone itself.

-

Hydrolytic Degradation: Under harsh acidic or basic conditions, the carbamate bond can be hydrolyzed to release L-ornithine, allyl alcohol, and carbon dioxide.

-

Oxidative Degradation: The double bond of the allyl group is susceptible to oxidation (e.g., by H₂O₂ or atmospheric oxygen), which could lead to the formation of epoxides, diols, or even cleavage of the side chain.[9]

-

Thermal Degradation: At elevated temperatures, decarboxylation of the α-carboxyl group is a potential degradation pathway, although this typically requires significant thermal stress.

Analytical Methodologies: A Stability-Indicating HPLC Protocol

A robust analytical method is required to separate the parent compound from potential impurities and degradation products. A reversed-phase HPLC (RP-HPLC) method is the gold standard for this purpose.[10]

Objective: To establish an HPLC method for purity testing and stability analysis of this compound.

HPLC System & Conditions:

-

Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve sample in Mobile Phase A or a Water/ACN mixture to a concentration of ~0.5 mg/mL.

Rationale: The C18 stationary phase provides hydrophobic retention, which is ideal for separating the non-polar this compound from more polar degradants like free ornithine. The TFA acts as an ion-pairing agent to improve peak shape. The gradient elution ensures that both early-eluting polar compounds and the more retained parent compound are resolved effectively.

Recommended Handling and Storage

To ensure the long-term integrity of this compound, proper handling and storage are crucial.

-

Storage Temperature: Store in a tightly sealed container at 2-8°C. For long-term storage, -20°C is recommended.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize exposure to atmospheric oxygen and moisture.

-

Materials to Avoid: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[11]

-

Handling: Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[11]

Conclusion

This compound is an invaluable tool for the synthesis of advanced and structurally complex peptides. Its unique stability profile, characterized by resilience to standard Fmoc and Boc deprotection conditions and selective cleavage by palladium catalysis, provides chemists with essential orthogonal control. By understanding and controlling its solubility and stability through the principles and protocols outlined in this guide, researchers can confidently and effectively leverage this versatile building block to advance the frontiers of peptide science and drug discovery.

References

-

PubChem. Fmoc-Orn(Alloc)-OH | C24H26N2O6. [Link]

-

AAPPTec. Safety Data Sheet: Fmoc-Orn(Aloc)-OH. [Link]

-

LookChem. Cas 147290-11-7,FMOC-ORN(ALOC)-OH. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information - Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide. [Link]

-

Aapptec Peptides. Fmoc-Orn(Aloc)-OH [147290-11-7]. [Link]

-

PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

Chemistry LibreTexts. 4.4 Solubility. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

NIH National Library of Medicine. Introduction to Peptide Synthesis. [Link]

-

Chemsrc. Fmoc-Orn(Aloc)-OH | CAS#:147290-11-7. [Link]

-

PubMed. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. parchem.com [parchem.com]

- 5. CAS 147290-10-6: this compound | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

The Allyloxycarbonyl (Alloc) Protecting Group in Amino Acid Chemistry: A Technical Guide

Introduction: The Strategic Imperative for Orthogonal Protection

In the intricate world of peptide synthesis and the broader landscape of complex molecule construction, the strategic use of protecting groups is not merely a matter of convenience but a fundamental pillar of synthetic success.[1] An ideal protecting group must be easily introduced, robust under a variety of reaction conditions, and, most critically, selectively removable under mild conditions that leave other functional groups untouched.[2] This principle of "orthogonality" is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the precise, stepwise assembly of amino acid building blocks.[3]

Among the arsenal of amine-protecting groups, the allyloxycarbonyl (Alloc) group has emerged as a uniquely versatile tool.[1] Its defining feature is its stability to both the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) group cleavage.[3][4] The Alloc group is instead cleaved under exceptionally mild, palladium-catalyzed conditions, providing a distinct axis of orthogonality that is indispensable for the synthesis of complex peptides, including those with branched structures, cyclic architectures, and site-specific modifications.[1][5][6]

This technical guide offers an in-depth exploration of the Alloc protecting group's role in amino acid chemistry. It is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of Alloc chemistry but also field-proven insights and detailed experimental protocols to enable its successful application.

The Chemistry of the Alloc Group: A Tale of Two Moieties

The functionality of the Alloc group is rooted in its carbamate structure, which incorporates an O-allyl moiety.[5] This dual nature dictates its behavior: the carbamate provides stability, while the allyl group serves as the "trigger" for its removal.[5]

Introduction of the Alloc Group

The protection of an amino acid's amine functionality with the Alloc group is a straightforward nucleophilic substitution reaction. Typically, the amine attacks an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[5] The choice of reagent and base (e.g., pyridine, triethylamine, or sodium bicarbonate) can be tailored to the specific amino acid and reaction conditions.[1][5]

Caption: Simplified catalytic cycle for palladium-mediated Alloc deprotection.

The Critical Role of Scavengers

The choice of scavenger is crucial for efficient and clean deprotection. Without an effective scavenger, the liberated allyl cation can re-react with the newly deprotected amine, leading to the formation of an N-allyl byproduct, a common side reaction. [7]Common scavengers include:

-

Hydride donors: Phenylsilane (PhSiH₃) is a widely used and effective scavenger. [5][6]* Amines: Morpholine and dimethylamine-borane complex (Me₂NH•BH₃) are also employed. [5][8]* Carbon-based nucleophiles: Dimedone and barbituric acid can also act as allyl scavengers. [5] Recent developments have also explored the use of amine-borane complexes as highly efficient scavengers that allow for rapid deprotection under near-neutral conditions. [9][10][11]

Applications in Peptide Synthesis and Beyond

The orthogonality of the Alloc group makes it an invaluable tool in a variety of synthetic applications, particularly in SPPS. [1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Alloc group is frequently used to protect the side chains of amino acids like lysine, ornithine, and diaminopropionic acid. [1][12]This allows for the selective deprotection of the side chain while the peptide remains attached to the resin. This on-resin modification capability is essential for:

-